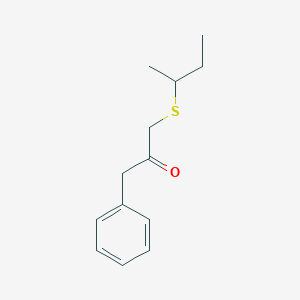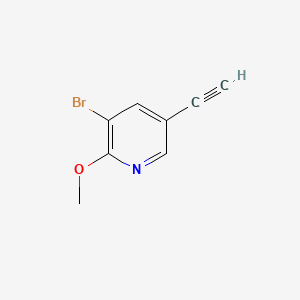
3-Bromo-5-ethynyl-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethynyl-2-methoxypyridine is an organic compound with the molecular formula C8H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3rd position, an ethynyl group at the 5th position, and a methoxy group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynyl-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-methoxypyridine.
Ethynylation: The ethynylation of 3-Bromo-5-methoxypyridine can be achieved using a palladium-catalyzed Sonogashira coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-ethynyl-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an ethynylating agent.
Suzuki-Miyaura Coupling: Palladium catalyst and boronic acid derivatives.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Products with extended conjugation or additional functional groups.
Oxidation and Reduction Products: Depending on the reaction conditions, oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-5-ethynyl-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the production of advanced materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-ethynyl-2-methoxypyridine depends on its specific application
Bromine Atom: Can participate in halogen bonding and electrophilic substitution reactions.
Ethynyl Group: Can engage in π-π interactions and act as a reactive site for further functionalization.
Methoxy Group: Can participate in hydrogen bonding and influence the electronic properties of the pyridine ring.
These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methoxypyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Bromo-2-methoxypyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-Bromo-2-methoxypyridine: Another isomer with different properties and uses.
Uniqueness
3-Bromo-5-ethynyl-2-methoxypyridine is unique due to the presence of both the bromine and ethynyl groups, which provide versatile reactivity and make it a valuable intermediate in organic synthesis. Its combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
3-bromo-5-ethynyl-2-methoxypyridine |
InChI |
InChI=1S/C8H6BrNO/c1-3-6-4-7(9)8(11-2)10-5-6/h1,4-5H,2H3 |
Clé InChI |
JBEBYKRVQNONAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)C#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
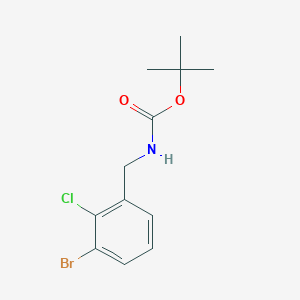
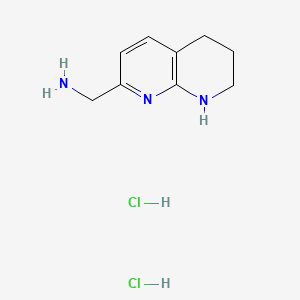
![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
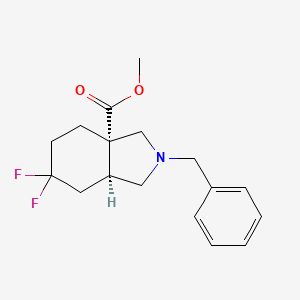
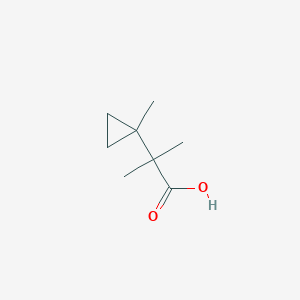
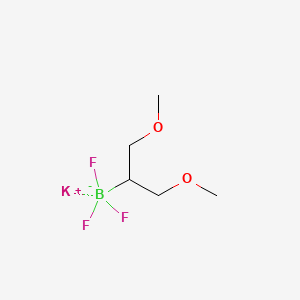

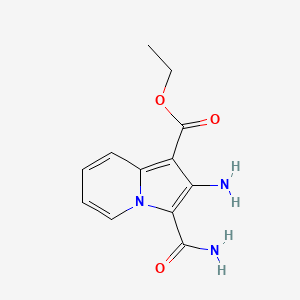
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)

